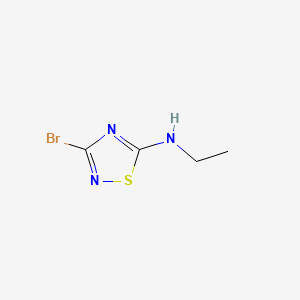![molecular formula C8H13NO B6609605 3-ethyl-1-azaspiro[3.3]heptan-2-one CAS No. 2866335-98-8](/img/structure/B6609605.png)
3-ethyl-1-azaspiro[3.3]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-azaspiro[3This heterocyclic compound belongs to the azetidone family and typically appears as a colorless or pale-yellow liquid.
Métodos De Preparación
The synthesis of 3-ethyl-1-azaspiro[3.3]heptan-2-one involves several steps. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines. This three-step procedure is highly efficient, with yields up to 90% and diastereoselectivity values up to 98:2 . Another approach involves the [2+2] cycloaddition of endocyclic alkenes with Graf isocyanate, followed by the reduction of the resulting β-lactam ring .
Análisis De Reacciones Químicas
3-ethyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the azetidone ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-ethyl-1-azaspiro[3.3]heptan-2-one is a valuable scaffold in medicinal chemistry and drug discovery programs. It is used to create bioisosteres of piperidine, which are crucial in the development of new pharmaceuticals . The compound’s unique structure allows for the creation of diverse chemical libraries, making it a significant target for DNA-encoded library technology . Additionally, it has applications in the synthesis of complex molecules for biological studies and industrial processes.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound can mimic the piperidine ring, which is commonly found in many bioactive molecules. This mimicry allows it to interact with various enzymes and receptors, potentially leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
3-ethyl-1-azaspiro[3.3]heptan-2-one is similar to other azaspiro compounds, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. These compounds share a similar spirocyclic structure but differ in the position and nature of their substituents . The unique feature of this compound is the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for creating new analogs with potentially enhanced properties.
Propiedades
IUPAC Name |
3-ethyl-1-azaspiro[3.3]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-6-7(10)9-8(6)4-3-5-8/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLHYUPHMQBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC12CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)

![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)



![3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)



![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)


